![molecular formula C9H10ClNS B14784522 Benzo[b]thiophen-3-yl-methylamine hydrochloride salt](/img/structure/B14784522.png)
Benzo[b]thiophen-3-yl-methylamine hydrochloride salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-3-yl-methylamine hydrochloride salt is an organosulfur compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aryne reaction with alkynyl sulfides, which allows for the formation of a wide range of 3-substituted benzothiophenes . The reaction conditions often include the use of o-silylaryl triflates and alkynyl sulfides in an intermolecular manner.
Industrial Production Methods: Industrial production methods for benzo[b]thiophen-3-yl-methylamine hydrochloride salt may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions, can be employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-3-yl-methylamine hydrochloride salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, and thioethers.
Scientific Research Applications
Benzo[b]thiophen-3-yl-methylamine hydrochloride salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-3-yl-methylamine hydrochloride salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the methylamine group.
2-Substituted Benzo[b]thiophenes: Compounds with different substituents at the 2-position of the benzothiophene ring.
Thiophene Derivatives: Compounds with a thiophene ring structure and various substituents.
Uniqueness: Benzo[b]thiophen-3-yl-methylamine hydrochloride salt is unique due to the presence of the methylamine group at the 3-position, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
Properties
Molecular Formula |
C9H10ClNS |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
N-methyl-1-benzothiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-10-8-6-11-9-5-3-2-4-7(8)9;/h2-6,10H,1H3;1H |
InChI Key |
OTQSNKBHYGDYBK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CSC2=CC=CC=C21.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)

![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)

![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)prop-2-en-1-one](/img/structure/B14784472.png)
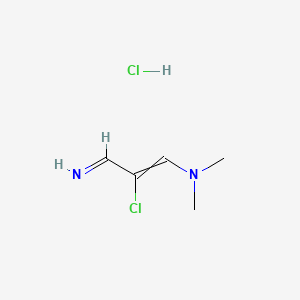
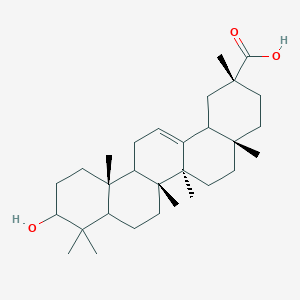
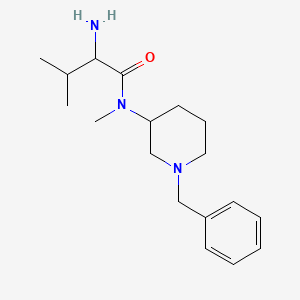
![[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate](/img/structure/B14784502.png)
![4-[10,12-dioxo-12-[[(3S)-2-oxotetrahydrofuran-3-yl]amino]dodecoxy]-4-oxo-butanoic acid](/img/structure/B14784505.png)
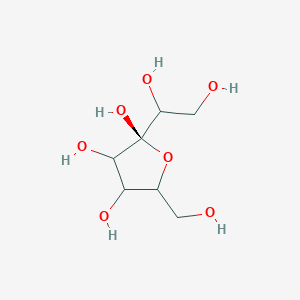
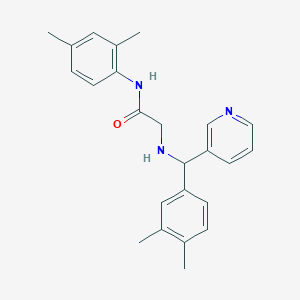
![1-(3-Tert-Butyl-1-Phenyl-1h-Pyrazol-5-Yl)-3-(2-{[3-(1-Methylethyl)[1,2,4]triazolo[4,3-A]pyridin-6-Yl]sulfanyl}benzyl)urea](/img/structure/B14784517.png)
![Glycine, N-[2-(methylseleno)benzoyl]-](/img/structure/B14784518.png)
